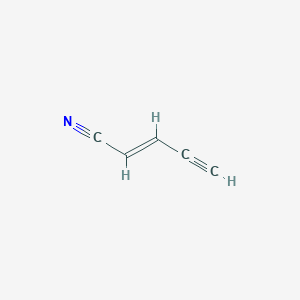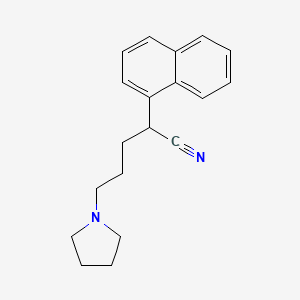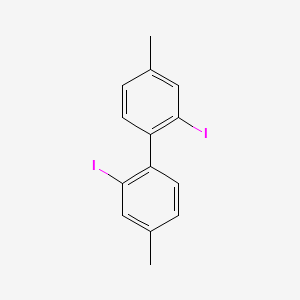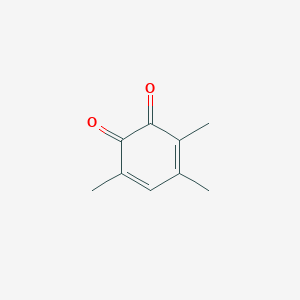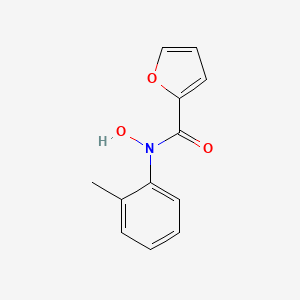![molecular formula C24H26O4 B14718148 [2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol CAS No. 6636-18-6](/img/structure/B14718148.png)
[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol is an organic compound with the molecular formula C24H26O4 This compound is characterized by the presence of three phenyl groups, each substituted with different functional groups: ethoxymethyl, methoxy, and methoxy
Vorbereitungsmethoden
The synthesis of [2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-(ethoxymethyl)benzaldehyde with 2-methoxyphenylmagnesium bromide, followed by the addition of 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture interference .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure the desired reaction pathways and high yields. Major products formed from these reactions include various substituted phenyl derivatives and their corresponding oxidized or reduced forms .
Wissenschaftliche Forschungsanwendungen
[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for pharmaceuticals and materials science.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of [2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
The molecular targets and pathways involved include cyclooxygenase enzymes, nuclear factor-kappa B (NF-κB) signaling, and other key regulators of cellular processes. The compound’s ability to interact with these targets makes it a valuable tool in studying disease mechanisms and developing new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol can be compared with other similar compounds, such as:
[2-(Methoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol: This compound has a methoxymethyl group instead of an ethoxymethyl group, leading to differences in reactivity and biological activity.
[2-(Ethoxymethyl)phenyl]-(2-hydroxyphenyl)-(4-methoxyphenyl)methanol: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s chemical properties and interactions with biological targets.
Eigenschaften
CAS-Nummer |
6636-18-6 |
|---|---|
Molekularformel |
C24H26O4 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
[2-(ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C24H26O4/c1-4-28-17-18-9-5-6-10-21(18)24(25,19-13-15-20(26-2)16-14-19)22-11-7-8-12-23(22)27-3/h5-16,25H,4,17H2,1-3H3 |
InChI-Schlüssel |
HDOHJPQPDPDOKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=CC=CC=C1C(C2=CC=C(C=C2)OC)(C3=CC=CC=C3OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


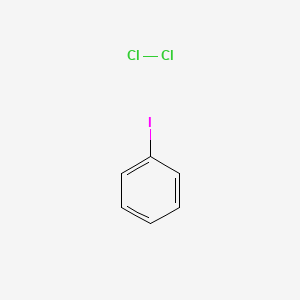
![4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14718087.png)
![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
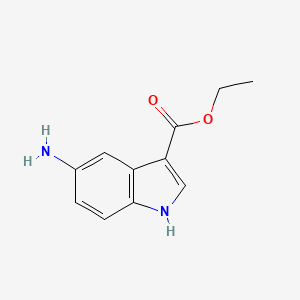
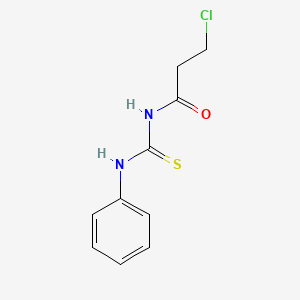

![1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine](/img/structure/B14718123.png)
